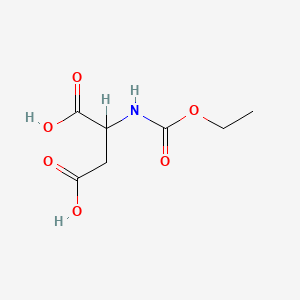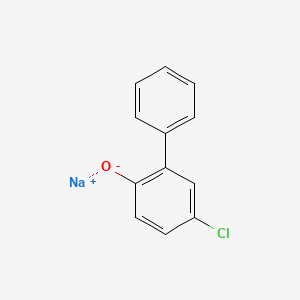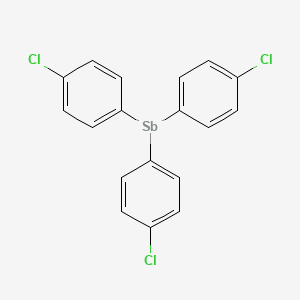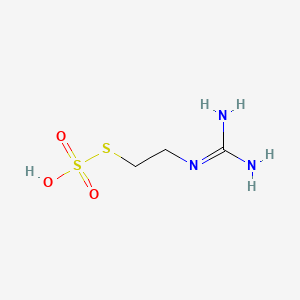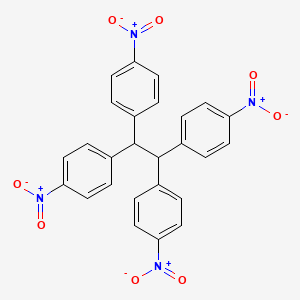
1,1',1'',1'''-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) is an organic compound characterized by the presence of four nitrobenzene groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where 4-nitrobenzene derivatives react with ethane-1,1,2,2-tetrayl intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including the inhibition of specific enzymes or the induction of oxidative stress in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethane: Similar in structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
1,1,2,2-Tetrabromoethane: A halogenated derivative with distinct reactivity and applications.
The uniqueness of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) lies in its combination of nitro groups and ethane backbone, which imparts specific chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
7111-55-9 |
|---|---|
Formule moléculaire |
C26H18N4O8 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C26H18N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
Clé InChI |
GZJFPYWPHZNROI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
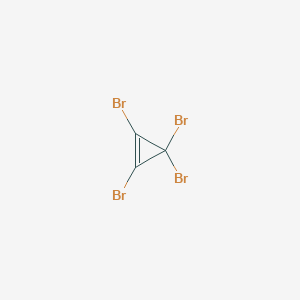
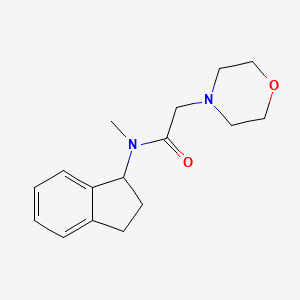
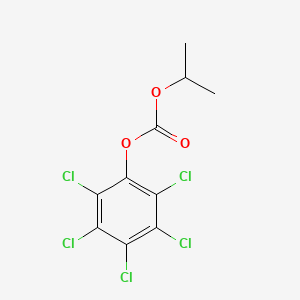
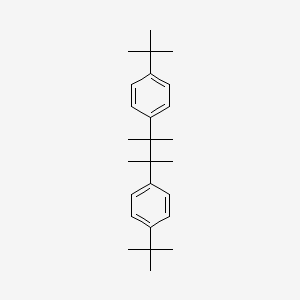
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
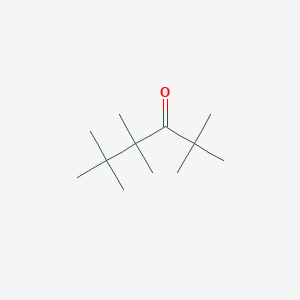
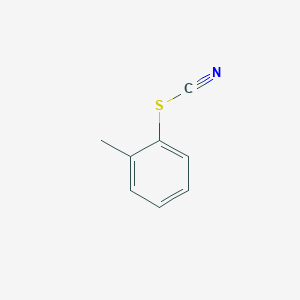
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
